5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-methoxyaniline in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atoms are replaced by the amine group from 4-methoxyaniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like DIPEA or triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N2,N4-bis(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
- 3-((6-bromo-4-phenylquinazolin-2-yl)amino)benzoic acid
- 5-fluoro-N-(4-methoxyphenyl)-4-morpholinopyrimidin-2-amine
Uniqueness
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its fluorine atom and methoxyphenyl group contribute to its high reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTOYHRFLOKAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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